Unlocking Advanced Bioconjugation: A Technical Guide to Fmoc-NH-PEG19-CH2CH2COOH
Unlocking Advanced Bioconjugation: A Technical Guide to Fmoc-NH-PEG19-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and advanced biomaterials, the strategic linkage of molecules is paramount. Fmoc-NH-PEG19-CH2CH2COOH is a heterobifunctional linker that has emerged as a critical tool for researchers in bioconjugation, drug delivery, and nanotechnology.[1] This in-depth guide explores the core functionalities, applications, and experimental considerations of this versatile molecule, providing a technical resource for its effective implementation in research and development.
At its core, Fmoc-NH-PEG19-CH2CH2COOH is a polyethylene (B3416737) glycol (PEG) derivative featuring two distinct reactive termini. The fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end offers a stable, yet readily cleavable, handle for sequential conjugation, a feature widely exploited in solid-phase peptide synthesis.[2][3] The terminal propionic acid at the other end provides a reactive site for coupling with primary amines to form stable amide bonds.[3][4] The intervening PEG19 chain imparts significant advantages, most notably enhanced hydrophilicity and biocompatibility, which can improve the solubility and pharmacokinetic profiles of conjugated molecules.[2][4]
This whitepaper will delve into the physicochemical properties of Fmoc-NH-PEG19-CH2CH2COOH, its primary applications in cutting-edge research areas such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provide generalized experimental protocols for its use.
Physicochemical Properties
The utility of Fmoc-NH-PEG19-CH2CH2COOH as a linker is directly related to its distinct chemical and physical characteristics. The presence of the long polyethylene glycol chain dominates its physical properties, rendering it soluble in a range of aqueous and organic solvents.[5]
| Property | Value | Reference |
| Full Name | N-Fmoc-PEG19-Propionic acid | [6] |
| Synonyms | Fmoc-PEG19-acid | [6] |
| Molecular Formula | C56H93NO23 | [6] |
| Molecular Weight | 1148.33 g/mol | [6] |
| Appearance | White to off-white powder or waxy solid | [5] |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether. | [5] |
| Storage Conditions | -20°C, keep in a dry and dark environment | [7] |
Core Applications in Research
The unique trifecta of a protected amine, a reactive carboxylic acid, and a long, flexible PEG spacer makes Fmoc-NH-PEG19-CH2CH2COOH a valuable reagent in several advanced research domains.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[3] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[5] Fmoc-NH-PEG19-CH2CH2COOH is frequently employed as a PEG-based linker in PROTAC synthesis.[7]
The PEG component of the linker is crucial for several reasons:
-
Solubility: It enhances the aqueous solubility of the often-hydrophobic PROTAC molecule.[5]
-
Cell Permeability: The physicochemical properties of the PEG chain can be tuned to optimize the cell permeability of the PROTAC.[5]
-
Spatial Orientation: The length and flexibility of the PEG19 spacer are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a key determinant of the ADC's efficacy and safety. Fmoc-NH-PEG-COOH linkers are utilized in the synthesis of ADCs, where the PEG chain can help to improve the solubility and stability of the final conjugate.
General Bioconjugation and Biomaterial Science
Beyond PROTACs and ADCs, Fmoc-NH-PEG19-CH2CH2COOH is a versatile tool for a wide range of bioconjugation applications:[2]
-
Peptide Synthesis and Modification: The Fmoc group is a cornerstone of solid-phase peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains.[2] PEGylation of peptides can enhance their in vivo half-life and reduce immunogenicity.
-
Surface Modification: The linker can be used to attach biomolecules to surfaces, for example, in the development of biosensors or functionalized nanoparticles for diagnostic purposes.[2]
-
Hydrogel Formation: Its properties are also amenable to the development of hydrogels for applications in tissue engineering and regenerative medicine.[2]
Experimental Protocols and Methodologies
The following sections provide detailed, generalized methodologies for the key chemical transformations involving Fmoc-NH-PEG19-CH2CH2COOH.
Fmoc Deprotection
The removal of the Fmoc protecting group is the first step in exposing the primary amine for subsequent conjugation. This is typically achieved under basic conditions.
Materials:
-
Fmoc-NH-PEG19-CH2CH2COOH
-
Dimethylformamide (DMF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Protocol:
-
Dissolve the Fmoc-NH-PEG19-CH2CH2COOH in anhydrous DMF under an inert atmosphere.
-
Add a solution of 20% (v/v) piperidine in DMF to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotection is typically rapid.
-
Upon completion, the solvent and excess piperidine are typically removed under vacuum. The resulting amine-PEG19-CH2CH2COOH can be used directly or after purification.
Fmoc deprotection workflow.
Amide Bond Formation (Carboxylic Acid Activation)
The terminal carboxylic acid can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) through the formation of a stable amide bond. This requires the activation of the carboxylic acid.
Materials:
-
Amine-terminated PEG linker (from deprotection step) or Fmoc-NH-PEG19-CH2CH2COOH
-
Amine-containing molecule of interest
-
Anhydrous DMF or other suitable aprotic solvent
-
Coupling agent (e.g., HATU, HBTU, or EDC with NHS)
-
Base (e.g., DIPEA or TEA)
-
Inert atmosphere
Protocol:
-
If starting with Fmoc-NH-PEG19-CH2CH2COOH, dissolve it in anhydrous DMF. If starting with the deprotected amine-PEG, dissolve it in the appropriate solvent.
-
Add the amine-containing molecule of interest to the solution.
-
Add the coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).
-
Stir the reaction mixture under an inert atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched (e.g., with water) and the product is purified by an appropriate chromatographic method (e.g., HPLC).
Amide bond formation workflow.
Generalized Solid-Phase Synthesis of a PROTAC
This protocol outlines a generalized workflow for the solid-phase synthesis of a PROTAC, where Fmoc-NH-PEG19-CH2CH2COOH can be utilized as the linker.
Generalized solid-phase PROTAC synthesis.
Signaling Pathways and Mechanism of Action
Fmoc-NH-PEG19-CH2CH2COOH is a synthetic tool and not directly involved in biological signaling pathways. However, the molecules it helps create, such as PROTACs, are designed to modulate these pathways. The diagram below illustrates the mechanism of action of a PROTAC synthesized using a PEG linker like Fmoc-NH-PEG19-CH2CH2COOH.
PROTAC mechanism of action.
Conclusion
Fmoc-NH-PEG19-CH2CH2COOH is a powerful and versatile heterobifunctional linker that serves as a cornerstone in modern bioconjugation chemistry. Its well-defined structure, combining the orthogonal reactivity of an Fmoc-protected amine and a carboxylic acid with the beneficial properties of a long PEG chain, makes it an invaluable tool for the synthesis of complex biomolecules. From advancing the development of targeted therapeutics like PROTACs and ADCs to enabling the creation of novel biomaterials, the applications of this linker are both broad and impactful. This technical guide provides a foundational understanding of its properties, applications, and methodologies, empowering researchers to leverage its full potential in their scientific endeavors.
References
- 1. Fmoc-NH-PEG10-propionic acid | 2101563-45-3 | FF73052 [biosynth.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Fmoc-NH-ethyl-SS-propionic acid - CD Bioparticles [cd-bioparticles.net]
- 4. Fmoc-NH-PEG2-CH2CH2COOH | Fmoc-9-amino-4,7-dioxanonanoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 5. purepeg.com [purepeg.com]
- 6. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]
- 7. purepeg.com [purepeg.com]
